molecular formula C16H14N2O4 B1510249 2,5-Dioxopyrrolidin-1-yl 2,6-dimethylquinoline-4-carboxylate CAS No. 569355-30-2

2,5-Dioxopyrrolidin-1-yl 2,6-dimethylquinoline-4-carboxylate

Cat. No. B1510249
M. Wt: 298.29 g/mol
InChI Key: HDQNGUNXGKGYSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Dioxopyrrolidin-1-yl 2,6-dimethylquinoline-4-carboxylate, also known as DPC, is a chemical compound that has been extensively studied for its potential applications in scientific research. DPC is a derivative of a quinoline-based compound and has been found to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for various research applications.

Mechanism Of Action

The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 2,6-dimethylquinoline-4-carboxylate involves its reaction with ROS to form a stable adduct. This reaction is highly selective, as 2,5-Dioxopyrrolidin-1-yl 2,6-dimethylquinoline-4-carboxylate only reacts with certain types of ROS, such as hydrogen peroxide and hypochlorous acid. Once the adduct is formed, it produces a fluorescent signal that can be detected and quantified using various imaging techniques.

Biochemical And Physiological Effects

In addition to its use as a fluorescent probe for ROS, 2,5-Dioxopyrrolidin-1-yl 2,6-dimethylquinoline-4-carboxylate has also been found to exhibit a wide range of biochemical and physiological effects. For example, 2,5-Dioxopyrrolidin-1-yl 2,6-dimethylquinoline-4-carboxylate has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters in the brain. 2,5-Dioxopyrrolidin-1-yl 2,6-dimethylquinoline-4-carboxylate has also been found to have anti-inflammatory properties, which may make it useful for treating conditions such as arthritis and other inflammatory diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2,5-Dioxopyrrolidin-1-yl 2,6-dimethylquinoline-4-carboxylate in lab experiments is its selectivity for certain types of ROS. This allows researchers to measure the levels of specific ROS in biological systems, which can provide valuable insights into their roles in various physiological processes. However, one limitation of using 2,5-Dioxopyrrolidin-1-yl 2,6-dimethylquinoline-4-carboxylate is its relatively low sensitivity compared to other fluorescent probes. This may make it more difficult to detect low levels of ROS in certain biological systems.

Future Directions

There are many potential future directions for research on 2,5-Dioxopyrrolidin-1-yl 2,6-dimethylquinoline-4-carboxylate. One area of study could be the development of new derivatives of 2,5-Dioxopyrrolidin-1-yl 2,6-dimethylquinoline-4-carboxylate with improved sensitivity and selectivity for specific types of ROS. Another area of study could be the use of 2,5-Dioxopyrrolidin-1-yl 2,6-dimethylquinoline-4-carboxylate in combination with other fluorescent probes to measure multiple parameters in biological systems simultaneously. Finally, 2,5-Dioxopyrrolidin-1-yl 2,6-dimethylquinoline-4-carboxylate could be used in studies of various diseases and conditions to better understand the role of ROS in their pathogenesis.

Scientific Research Applications

2,5-Dioxopyrrolidin-1-yl 2,6-dimethylquinoline-4-carboxylate has been found to have a wide range of applications in scientific research. One of the most promising areas of study is the use of 2,5-Dioxopyrrolidin-1-yl 2,6-dimethylquinoline-4-carboxylate as a fluorescent probe for detecting and quantifying the levels of reactive oxygen species (ROS) in biological systems. ROS are highly reactive molecules that play a critical role in many physiological processes, but can also cause damage to cells and tissues if their levels become too high. 2,5-Dioxopyrrolidin-1-yl 2,6-dimethylquinoline-4-carboxylate has been shown to selectively react with ROS, producing a fluorescent signal that can be used to measure their levels.

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2,6-dimethylquinoline-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4/c1-9-3-4-13-11(7-9)12(8-10(2)17-13)16(21)22-18-14(19)5-6-15(18)20/h3-4,7-8H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDQNGUNXGKGYSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C(N=C2C=C1)C)C(=O)ON3C(=O)CCC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00743581
Record name 1-[(2,6-Dimethylquinoline-4-carbonyl)oxy]pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00743581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dioxopyrrolidin-1-yl 2,6-dimethylquinoline-4-carboxylate

CAS RN

569355-30-2
Record name 1-[(2,6-Dimethylquinoline-4-carbonyl)oxy]pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00743581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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